molecular formula C11H17N3O3 B6628529 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid

Cat. No.: B6628529
M. Wt: 239.27 g/mol
InChI Key: FGGMOHOUXKAQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid, also known as BIM-8, is a synthetic compound that has been studied for its potential use in scientific research. BIM-8 belongs to a class of compounds known as allosteric modulators, which can enhance or inhibit the activity of specific proteins in the body.

Mechanism of Action

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid acts as an allosteric modulator of the dopamine D2 receptor, binding to a specific site on the receptor and enhancing its activity. This leads to an increase in dopamine release in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, reduced drug-seeking behavior, and enhanced cognitive function. It has also been shown to have anti-inflammatory effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid in lab experiments is that it is a highly specific allosteric modulator of the dopamine D2 receptor, which allows for precise control over the activity of this receptor. However, one limitation is that it may have off-target effects on other receptors or proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid. One area of interest is the development of more selective allosteric modulators of the dopamine D2 receptor, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the investigation of the anti-inflammatory effects of this compound, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid involves several steps, including the reaction of 2-bromo-2-methylpropionic acid with 3-methylimidazole to form a key intermediate. This intermediate is then reacted with butan-2-amine to yield the final product, this compound. The purity of this compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

2-[butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-8(2)14(6-10(15)16)11(17)9-5-12-7-13(9)3/h5,7-8H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMOHOUXKAQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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